molecular formula C18H19ClN4O2 B3405106 N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260952-28-0

N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B3405106
CAS RN: 1260952-28-0
M. Wt: 358.8
InChI Key: IGPAFRFGMVPNRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction (e.g., substitution, addition, elimination) and the products formed are identified .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR) are also analyzed .

Mechanism of Action

Target of Action

The primary target of N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate a decrease in blood glucose levels .

Mode of Action

This inhibition could potentially lead to an increase in the levels of active incretin hormones, GLP-1 and GIP, resulting in enhanced insulin secretion, decreased glucagon secretion, and ultimately a reduction in blood glucose levels .

Biochemical Pathways

The compound’s action on DPP4 affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels. Inhibition of DPP4 prevents the breakdown of incretin hormones, leading to increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on the incretin system. By inhibiting DPP4 and increasing the levels of active incretin hormones, the compound could potentially enhance insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production, leading to a decrease in blood glucose levels .

Safety and Hazards

The compound’s toxicity, flammability, and environmental impact are assessed. Safety data sheets provide information on handling, storage, and disposal .

properties

IUPAC Name

N-butan-2-yl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-3-12(2)20-16(24)11-23-9-5-8-15(23)18-21-17(22-25-18)13-6-4-7-14(19)10-13/h4-10,12H,3,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPAFRFGMVPNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Reactant of Route 2
N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

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